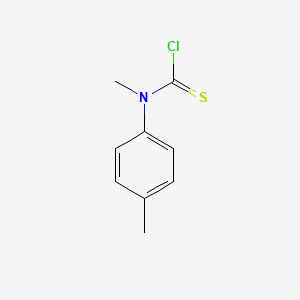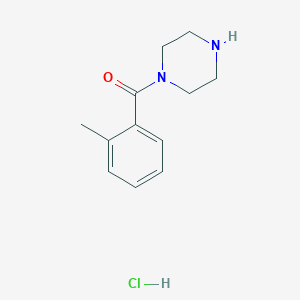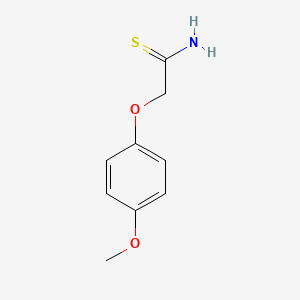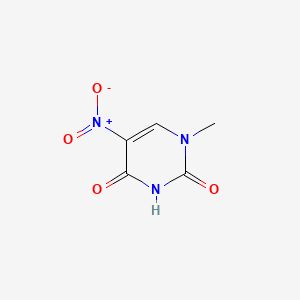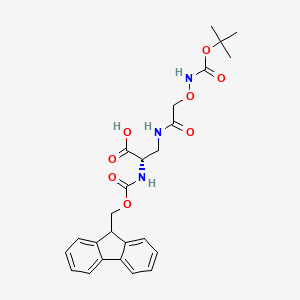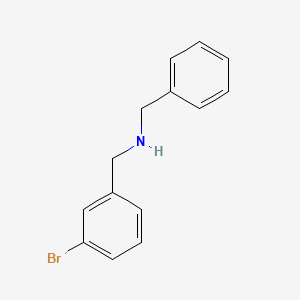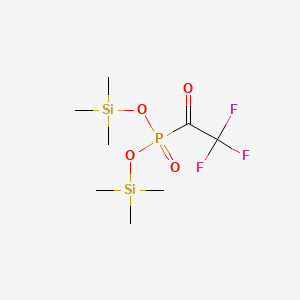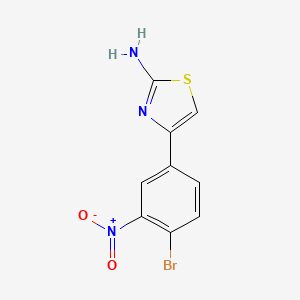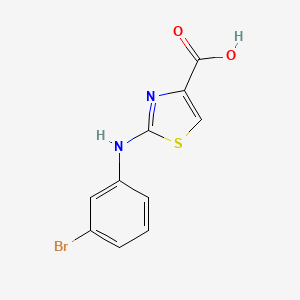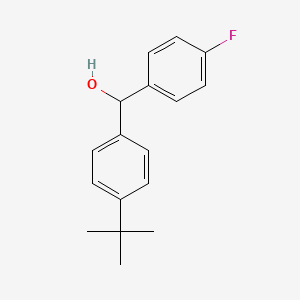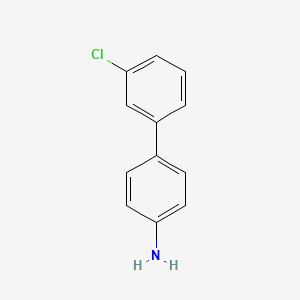
2-(Yodometil)tetrahidropirano
Descripción general
Descripción
2-(Iodomethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 43216-12-2 . It has a molecular weight of 226.06 and its IUPAC name is 2-(iodomethyl)tetrahydro-2H-pyran . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, which includes 2-(Iodomethyl)tetrahydropyran, involves various strategies based on typical retrosynthetic disconnections . These strategies include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of 2-(Iodomethyl)tetrahydro-2H-pyran is represented by the linear formula C6H11IO . The InChI code for this compound is 1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 .Chemical Reactions Analysis
Tetrahydropyrans, including 2-(Iodomethyl)tetrahydropyran, are important motifs in biologically active molecules . They are involved in various chemical reactions, such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Physical And Chemical Properties Analysis
2-(Iodomethyl)tetrahydro-2H-pyran is a liquid in its physical form . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Los anillos de tetrahidropirano son motivos comunes en moléculas biológicamente activas. “2-(Yodometil)tetrahidropirano” puede utilizarse como intermedio clave en la síntesis de diversos productos naturales y macrociclos bioactivos. La reacción de Prins es un método que utiliza tales intermediarios para la síntesis estereoselectiva de esqueletos de tetrahidropirano con diversos sustituyentes .
Safety and Hazards
Direcciones Futuras
Tetrahydropyrans are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that there could be future research directions in improving the synthesis methods and exploring the potential applications of 2-(Iodomethyl)tetrahydropyran in the field of chemical biology and drug discovery .
Mecanismo De Acción
Target of Action
It’s known that tetrahydropyran (thp) derivatives, to which 2-(iodomethyl)tetrahydropyran belongs, can interact with various targets in the body . THP can gain an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Mode of Action
Thp derivatives are known to interact with their targets by offering oxygen as a hydrogen bond acceptor . This interaction can result in changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Pharmacokinetics
Thp derivatives have been employed to modulate the pka of drugs and improve their adme profiles .
Result of Action
Thp derivatives have been studied for their potential anticancer properties, suggesting that they may have effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(Iodomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of cyclic ethers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can participate in hydroalkoxylation reactions catalyzed by platinum or lanthanide triflates, leading to the formation of cyclic ethers . These interactions are crucial for the synthesis of biologically active molecules and natural products.
Cellular Effects
The effects of 2-(Iodomethyl)tetrahydropyran on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of tetrahydropyran have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are indicative of the compound’s potential to alter cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(Iodomethyl)tetrahydropyran exerts its effects through specific binding interactions with biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s ability to participate in hydroalkoxylation and hydroamination reactions highlights its role in modifying molecular structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Iodomethyl)tetrahydropyran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydropyran derivatives can maintain their activity over extended periods, although their efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of 2-(Iodomethyl)tetrahydropyran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(Iodomethyl)tetrahydropyran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell . Its role in phase I and phase II metabolic reactions underscores its importance in drug metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of 2-(Iodomethyl)tetrahydropyran within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Iodomethyl)tetrahydropyran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound within the cell is critical for its function and efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2-(iodomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXWUHXEXKVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376695 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43216-12-2 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


